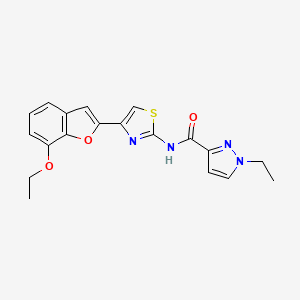

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

“(Z)-2-(4-(4-Nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol” is a thiazole-derived compound characterized by a nitro-substituted phenyl ring, a p-tolylimino group, and an ethanol side chain. The Z-configuration of the imino group (C=N) is critical for its stereoelectronic properties, influencing reactivity and biological interactions . For instance, thiazole derivatives are often synthesized via condensation of thioureas with α-halo ketones or via microwave-assisted methods to enhance yields and reduce reaction times .

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-3-23-9-8-13(22-23)18(24)21-19-20-14(11-27-19)16-10-12-6-5-7-15(25-4-2)17(12)26-16/h5-11H,3-4H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTKKVNXPXETFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the pyrazole derivative.

Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions.

Synthesis of Thiazole Intermediate: The thiazole ring is formed by the reaction of α-haloketones with thiourea.

Coupling Reaction: The benzofuran and thiazole intermediates are then coupled with 1-ethyl-1H-pyrazole-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran or thiazole derivatives.

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity at the thiazole core, favoring nucleophilic reactions compared to analogues with methyl or methoxy groups (e.g., compound in ).

- Imino Substituents: The p-tolylimino group in the target compound provides steric bulk and lipophilicity, contrasting with the planar paracyclophanyl group in , which improves π-π stacking in biological targets.

Pharmacological Activity Comparison

Physicochemical Properties

Table 4: Spectral and Physical Data

Insights:

- The target compound’s imino C=N stretch (~1660–1680 cm⁻¹) aligns with related thiazoles ().

- Ethanol’s hydroxyl group likely appears as a broad peak near 3200–3400 cm⁻¹ in IR, absent in ester derivatives ().

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its potential as an antimicrobial and anticancer agent.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C21H22N4O3S

- Molecular Weight : 410.5 g/mol

- Key Functional Groups : Ethoxybenzofuran moiety, thiazole ring, pyrazole carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the thiazole ring via cyclization.

- Introduction of the ethoxybenzofuran moiety through nucleophilic substitution.

- Final attachment of the pyrazole carboxamide group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : Inhibition of DNA topoisomerases I and II, crucial for DNA replication and cell division, leading to apoptosis in cancer cells .

- Antimicrobial Activity : Disruption of microbial cell membranes, which enhances its effectiveness against resistant strains.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation rates of various cancer cell lines, including breast and lung cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | DNA topoisomerase inhibition |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Bacterial Strains Tested : Effective against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Anticancer Efficacy Study : A study published in Cancer Chemotherapy and Pharmacology highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models, demonstrating a reduction in tumor size by up to 50% compared to controls .

- Antimicrobial Resistance Study : Research conducted on resistant strains showed that the compound could restore sensitivity to antibiotics in certain bacterial strains, indicating its potential as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.